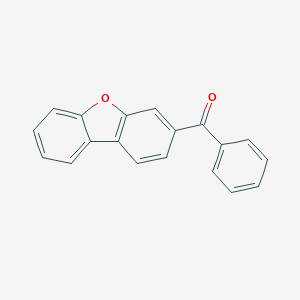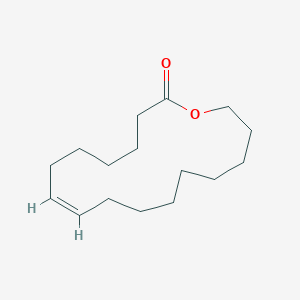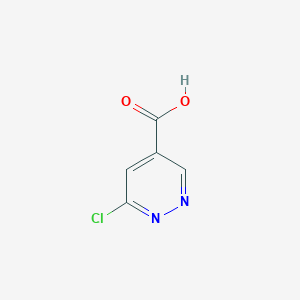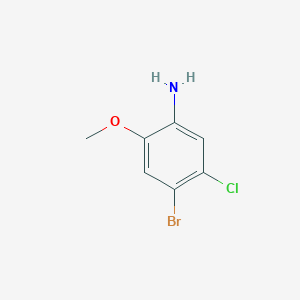
2-Bromo-4-methoxy-1-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of bromo- and methoxy-substituted benzene derivatives is a topic of interest in several papers. For instance, the total synthesis of a naturally occurring dibromo-methoxy-substituted benzene derivative is described, starting from a bromo-dimethoxyphenyl methanol and proceeding through five steps with an overall yield of 34% . Another paper discusses the preparation of a bis(trifluoromethyl)benzene derivative by treating a bis(fluoromethyl)benzene with a brominating agent in acidic media . These studies indicate that bromo- and methoxy-substituted benzene derivatives can be synthesized through multi-step processes with varying yields.
Molecular Structure Analysis
The molecular structure of bromo- and methoxy-substituted benzene derivatives is characterized using techniques such as X-ray diffraction analysis. For example, the structure of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) is described, revealing a distorted trigonal-bipyramidal coordination around the bismuth atom . Another study reports the dihedral angles between the planes of methoxy- and bromo-substituted benzene rings in a prop-2-en-1-one derivative . These findings help to understand the geometric parameters that influence the properties and reactivity of such compounds.
Chemical Reactions Analysis
The reactivity of bromo- and methoxy-substituted benzene derivatives in chemical reactions is explored in several papers. One study investigates the reactions of a bromo-ethoxy-trifluoro-butenone with benzenethiols, leading to both addition-elimination and substitution products . Another paper examines the regioselective demethylation of aryl methyl ethers, which is relevant for the modification of methoxy groups in such compounds . These studies provide valuable information on the chemical behavior of bromo- and methoxy-substituted benzene derivatives under different reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and methoxy-substituted benzene derivatives are influenced by their molecular structure and substituents. For instance, the crystal structure analysis of a tris(bromomethyl)-trimethylbenzene derivative reveals the packing of molecules in the solid state and the types of interactions stabilizing the structure . The presence of bromo and methoxy groups can affect properties such as solubility, melting point, and reactivity, which are important for the practical applications of these compounds in organic synthesis and materials science.
Scientific Research Applications
Chemical Reactions and Synthesis
Chemical Reactivity and Metalation
2-Bromo-4-methoxy-1-(trifluoromethyl)benzene exhibits unique chemical reactivity, especially in processes like metalation. The introduction of a methoxy group can significantly affect the steric hindrance and reactivity of the compound, influencing its deprotonation and subsequent reactions (Schlosser et al., 2006).
X-ray Crystallography Studies
The compound has been analyzed using X-ray crystallography to understand its structural and stereochemical properties. This analysis is essential for determining the compound's potential in various chemical reactions and synthesis processes (Li et al., 1995).
Functionalization in Organic Synthesis
It serves as a versatile reagent in organic synthesis, especially in regioselective functionalization, enabling the synthesis of complex organic molecules with specific structural features (Dmowski & Piasecka-Maciejewska, 1998).
Catalysis and Material Science
Role in Catalytic Processes
This compound plays a role in catalytic processes, particularly in cross-coupling reactions, which are fundamental in the field of synthetic organic chemistry and material science (Deschamps et al., 2007).
Applications in Molecular Electronics
Its derivatives are used as building blocks in the synthesis of molecular wires, which are key components in molecular electronics. This application demonstrates the compound's utility in advancing nanotechnology and electronic materials research (Stuhr-Hansen et al., 2005).
Safety And Hazards
properties
IUPAC Name |
2-bromo-4-methoxy-1-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLWMDACMSDONJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630914 |
Source


|
| Record name | 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methoxy-1-(trifluoromethyl)benzene | |
CAS RN |
944901-07-9 |
Source


|
| Record name | 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-methoxy-1-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














